Ido1-IN-5

Übersicht

Beschreibung

IDO1-IN-5: is a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a monomeric heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism. This pathway plays a crucial role in immunity and neuronal function. IDO1 inhibition has been explored due to its implications in various pathophysiologic processes, including cancer and neurodegenerative diseases .

Wirkmechanismus

Target of Action

Ido1-IN-5 primarily targets the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a rate-limiting metabolic enzyme that catalyzes the conversion of the essential amino acid tryptophan into downstream catabolites known as kynurenines . This enzyme plays a pivotal role in cancer immune escape by catalyzing the initial step of the kynurenine pathway .

Mode of Action

This compound interacts with its target, IDO1, by inhibiting its enzymatic activity . This inhibition prevents the conversion of tryptophan into kynurenine, thereby disrupting the normal functioning of the IDO1 pathway . The canonical mode of action of IDO1 involves the metabolic depletion of tryptophan and/or the accumulation of kynurenine, which defines how immunosuppressive IDO inhibits immune cell effector functions and/or facilitates T cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the kynurenine pathway . By inhibiting IDO1, this compound disrupts the conversion of tryptophan into kynurenine, leading to a decrease in kynurenine levels . This disruption affects downstream effects such as the activation of T regulatory cells and myeloid-derived suppressor cells, the suppression of effector T and natural killer cells, and the promotion of neovascularization of solid tumors .

Result of Action

The inhibition of IDO1 by this compound leads to molecular and cellular effects that disrupt the normal functioning of the IDO1 pathway . This disruption can lead to a decrease in the immunosuppressive functions of IDO1, potentially enhancing the body’s immune response against cancer cells . It’s also worth noting that IDO1 plays a key role in promoting tumor neovascularization , so inhibiting IDO1 could potentially affect this process as well.

Biochemische Analyse

Biochemical Properties

Ido1-IN-5 interacts with the Ido1 enzyme, which plays a pivotal role in cancer immune escape by catalyzing the initial step of the kynurenine pathway . The interaction between this compound and Ido1 can influence the activity of this pathway, potentially affecting the immune response in the context of cancer .

Cellular Effects

This compound’s interaction with Ido1 can have significant effects on various types of cells and cellular processes. For instance, Ido1 has been shown to play a role in suppressing the functions of effector T and natural killer cells, promoting neovascularization of solid tumors . Therefore, this compound could potentially influence these cellular functions through its interaction with Ido1 .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the Ido1 enzyme. Ido1 catalyzes the initial oxidation of L-tryptophan and induces the accumulation of kynurenine metabolites . By interacting with Ido1, this compound could potentially influence these biochemical reactions, thereby affecting the immune response .

Temporal Effects in Laboratory Settings

It is known that Ido1 plays a role in long-term immune regulation , suggesting that this compound could potentially have long-term effects on cellular function through its interaction with Ido1 .

Metabolic Pathways

This compound is involved in the kynurenine pathway through its interaction with Ido1 . Ido1 catalyzes the first rate-limiting step of this pathway, converting the essential amino acid L-tryptophan into the immunosuppressive metabolite L-kynurenine . Therefore, this compound could potentially affect metabolic flux or metabolite levels through its interaction with Ido1 .

Analyse Chemischer Reaktionen

IDO1-IN-5 unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, bleiben unaufgeklärt. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, müssen noch vollständig charakterisiert werden.

Wissenschaftliche Forschungsanwendungen

IDO1-IN-5 hat in der wissenschaftlichen Forschung in verschiedenen Bereichen Interesse geweckt:

Krebs-Immuntherapie: IDO1-Inhibitoren, einschließlich this compound, werden auf ihr Potenzial untersucht, die Antitumor-Immunität zu verbessern, indem sie immunsuppressive Pfade blockieren.

Neurodegenerative Erkrankungen: Angesichts der Rolle von IDO1 in der neuronalen Funktion könnte this compound in der Forschung zu neurodegenerativen Erkrankungen vielversprechend sein.

5. Wirkmechanismus

This compound übt seine Wirkung wahrscheinlich durch Hemmung der IDO1-Aktivität aus. Die beteiligten molekularen Ziele und Pfade sind eng mit dem Tryptophan-Stoffwechsel und Immunantworten verbunden. Weitere Studien sind erforderlich, um die genauen Mechanismen zu entschlüsseln.

Vergleich Mit ähnlichen Verbindungen

Während spezifische Vergleiche rar sind, liegt die Einzigartigkeit von IDO1-IN-5 in seiner Fähigkeit, selektiv an Apo-IDO1 (ohne Häm) zu binden, aber nicht an reifes, hämhaltiges IDO1 . Ähnliche Verbindungen in dieser Kategorie müssen noch erforscht werden.

Eigenschaften

IUPAC Name |

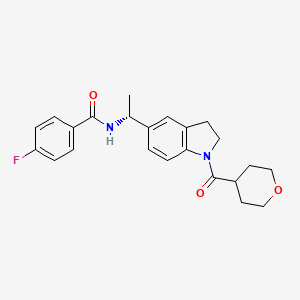

4-fluoro-N-[(1R)-1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBWFWVVKLRSHS-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166616-75-5 | |

| Record name | LY-3381916 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10T9596ILQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3002294.png)

![5-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B3002299.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-ethoxybenzamide](/img/structure/B3002301.png)

![octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-diol](/img/structure/B3002305.png)

![N-(4-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B3002309.png)

![[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3002312.png)

![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3002314.png)